molecular formula C16H15F3N2O3 B6696631 N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide

N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide

Cat. No.: B6696631
M. Wt: 340.30 g/mol
InChI Key: RITNWGFFTGBWBP-UHFFFAOYSA-N
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Description

N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound that features a pyridine ring, a trifluoromethyl group, and a propanamide moiety

Properties

IUPAC Name

N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-10(15(23)21-9-11-2-7-14(22)20-8-11)24-13-5-3-12(4-6-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITNWGFFTGBWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CNC(=O)C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the propanamide moiety: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: It can be used in the design of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]acetamide
  • N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]butanamide

Uniqueness

N-[(6-oxo-1H-pyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridine ring and propanamide moiety contribute to its binding affinity and selectivity for molecular targets.

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